molecular formula C13H13N3O3 B5548194 4-[(4-methoxy-6-methyl-2-pyrimidinyl)oxy]benzaldehyde oxime

4-[(4-methoxy-6-methyl-2-pyrimidinyl)oxy]benzaldehyde oxime

Cat. No. B5548194
M. Wt: 259.26 g/mol
InChI Key: WPQNKFTYUFCPOA-RIYZIHGNSA-N
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Description

4-[(4-methoxy-6-methyl-2-pyrimidinyl)oxy]benzaldehyde oxime is a chemical compound that has been studied in various contexts. It is related to compounds explored in several chemical reactions and structural analyses.

Synthesis Analysis

  • Synthesis Pathways : The compound has been explored in contexts like the tandem sequence of oxa Diels–Alder reaction, retro Diels–Alder reaction, and oxa 6π-electrocyclic ring opening in the reaction of related pyran compounds with benzaldehydes (Khatri & Samant, 2015).

  • Structural Formation : It is related to complex structures like 3-methoxy-2-[(2,4,4,6,6-pentachloro-1,3,5,2λ5,4λ5,6λ5-triazatriphosphin-2-yl)oxy]benzaldehyde synthesized from reactions of benzaldehydes with other compounds (Özay et al., 2013).

Molecular Structure Analysis

  • Crystal Structure : Studies have been conducted on similar compounds analyzing their crystal structure using techniques like X-ray diffraction (Moser et al., 2005).

Chemical Reactions and Properties

  • Reaction Behaviors : The compound exhibits interesting chemical behaviors in reactions, such as in the formation of complex oxime structures and pyrimidine derivatives (ElMarrouni & Heras, 2015).

Physical Properties Analysis

  • Spectroscopic Properties : Studies on related compounds have focused on their conformational, spectroscopic, and physicochemical properties, providing insights into their physical characteristics (Kaya et al., 2018).

Chemical Properties Analysis

  • Chemical Stability and Reactivity : Analysis of the chemical stability and reactivity, including bond dissociation energies and interaction with various solvents, has been performed on similar compounds (Dey et al., 2017).

Scientific Research Applications

Synthesis and Optical Properties of Metal Complexes

4-Methyl(methoxy or chloro)benzaldehyde derivatives have been explored for the synthesis of metal complexes with improved optical properties. For instance, these derivatives reacted with 2-methyl-8-quinolinol to afford substituted 2-styryl-8-quinolinols, which were then used as chelating ligands to prepare aluminum and zinc complexes. These complexes exhibit enhanced thermal stability and processability, and their solutions emitted blue-green light, indicating potential applications in photoluminescence and materials science (Barberis & Mikroyannidis, 2006).

Oxidation Reactions and Organic Synthesis

Methoxy substituted benzaldehydes have been utilized to distinguish between different types of oxidants in organic synthesis. The oxidation reactions of these compounds can lead to the formation of various products, such as methoxy substituted benzyl derivatives and benzaldehydes. These reactions highlight the role of such compounds in developing new synthetic pathways and understanding the mechanisms of oxidation reactions (Lai, Lepage, & Lee, 2002).

Molecular Docking and Drug Design

Studies on oxime molecules, including 4-methoxy-benzaldehyde oxime, have reported their conformational, spectroscopic, optical, physicochemical properties, and molecular docking with DNA and protein structures. These investigations provide insights into the potential of these molecules in drug design and development, showcasing their interactions with biological targets and the implications for designing molecules with specific biological activities (Kaya, Kucuk, & Kaya, 2018).

Advanced Materials and Catalysis

Oxime derivatives have been synthesized and analyzed for their crystal structures, electronic structure, and molecular electrostatic potential, contributing to the field of materials science. These studies provide a foundation for designing materials with specific electronic properties and understanding the interactions that govern the assembly of molecules into complex structures (Dey et al., 2017).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, many drugs that contain a pyrimidine ring work by inhibiting the synthesis of DNA or RNA .

Future Directions

The future directions for this compound would depend on its properties and potential applications. It could be interesting to explore its use in medicinal chemistry given the presence of the pyrimidine ring, which is found in many pharmaceuticals .

properties

IUPAC Name

(NE)-N-[[4-(4-methoxy-6-methylpyrimidin-2-yl)oxyphenyl]methylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O3/c1-9-7-12(18-2)16-13(15-9)19-11-5-3-10(4-6-11)8-14-17/h3-8,17H,1-2H3/b14-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPQNKFTYUFCPOA-RIYZIHGNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)OC2=CC=C(C=C2)C=NO)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NC(=N1)OC2=CC=C(C=C2)/C=N/O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(4-Methoxy-6-methylpyrimidin-2-yl)oxy]benzaldehyde oxime

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